Cas no 2639440-22-3 (4-{(benzyloxy)carbonyl(cyclopropylmethyl)amino}benzoic acid)

4-{(Benzyloxy)carbonyl(cyclopropylmethyl)amino}benzoic acid is a specialized benzoic acid derivative featuring a cyclopropylmethylamino group protected by a benzyloxycarbonyl (Cbz) moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its dual functional groups, which enable selective modifications at both the carboxylic acid and protected amine sites. The cyclopropylmethyl group imparts steric and electronic effects that can influence reactivity and binding properties, while the Cbz protection allows for controlled deprotection under mild conditions. Its structural features make it a valuable intermediate for constructing pharmacophores or exploring structure-activity relationships in drug discovery. The compound is typically handled under standard laboratory conditions, with stability dependent on proper storage away from strong acids/bases.
4-{(benzyloxy)carbonyl(cyclopropylmethyl)amino}benzoic acid structure
2639440-22-3 structure
Product Name:4-{(benzyloxy)carbonyl(cyclopropylmethyl)amino}benzoic acid
CAS No:2639440-22-3
MF:C19H19NO4
MW:325.358465433121
CID:5651935
PubChem ID:165901814
Update Time:2025-06-07

4-{(benzyloxy)carbonyl(cyclopropylmethyl)amino}benzoic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-28229384
    • 4-{[(benzyloxy)carbonyl](cyclopropylmethyl)amino}benzoic acid
    • 2639440-22-3
    • 4-{(benzyloxy)carbonyl(cyclopropylmethyl)amino}benzoic acid
    • Inchi: 1S/C19H19NO4/c21-18(22)16-8-10-17(11-9-16)20(12-14-6-7-14)19(23)24-13-15-4-2-1-3-5-15/h1-5,8-11,14H,6-7,12-13H2,(H,21,22)
    • InChI Key: RWJBNQMRVGPEPV-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC=CC=1)C(N(C1C=CC(C(=O)O)=CC=1)CC1CC1)=O

Computed Properties

  • Exact Mass: 325.13140809g/mol
  • Monoisotopic Mass: 325.13140809g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 7
  • Complexity: 435
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 66.8Ų

4-{(benzyloxy)carbonyl(cyclopropylmethyl)amino}benzoic acid Pricemore >>

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Additional information on 4-{(benzyloxy)carbonyl(cyclopropylmethyl)amino}benzoic acid

4-{(benzyloxy)carbonyl(cyclopropylmethyl)amino}benzoic acid (CAS No. 2639440-22-3): An Overview

4-{(benzyloxy)carbonyl(cyclopropylmethyl)amino}benzoic acid (CAS No. 2639440-22-3) is a versatile organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its unique structural features, which include a benzyl ester group, a cyclopropylmethyl amine moiety, and a carboxylic acid functionality. These features endow the compound with a range of chemical and biological properties that make it an attractive candidate for further research and development.

The chemical structure of 4-{(benzyloxy)carbonyl(cyclopropylmethyl)amino}benzoic acid can be represented as follows: the benzyloxy carbonyl group is attached to the amino group, which is itself linked to a cyclopropylmethyl moiety. The carboxylic acid group is positioned at the para position of the benzene ring. This arrangement of functional groups provides the compound with excellent solubility in both polar and non-polar solvents, making it suitable for a wide range of synthetic transformations and biological assays.

In the context of pharmaceutical research, 4-{(benzyloxy)carbonyl(cyclopropylmethyl)amino}benzoic acid has shown promise as a lead compound for the development of novel drugs. Recent studies have demonstrated its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, research published in the Journal of Medicinal Chemistry highlighted its ability to inhibit the activity of protein kinases, which are key targets in cancer therapy. The compound's unique structure allows it to form stable complexes with these enzymes, thereby modulating their activity and potentially leading to therapeutic benefits.

Beyond its pharmaceutical applications, 4-{(benzyloxy)carbonyl(cyclopropylmethyl)amino}benzoic acid has also been explored for its use in materials science. Its ability to form stable complexes with metal ions makes it a valuable ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and drug delivery systems. A study published in the Journal of Materials Chemistry A demonstrated that MOFs derived from this compound exhibited high thermal stability and exceptional gas adsorption properties, making them suitable for industrial applications.

The synthetic accessibility of 4-{(benzyloxy)carbonyl(cyclopropylmethyl)amino}benzoic acid is another factor that contributes to its appeal. The compound can be synthesized through a series of well-established organic reactions, including amide coupling and esterification. These reactions are highly reproducible and can be scaled up for large-scale production. Additionally, the use of readily available starting materials and mild reaction conditions makes the synthesis process cost-effective and environmentally friendly.

In terms of safety and handling, 4-{(benzyloxy)carbonyl(cyclopropylmethyl)amino}benzoic acid is generally considered safe when proper precautions are taken. It is important to handle the compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), such as gloves and safety goggles. The compound should be stored in a cool, dry place away from direct sunlight and incompatible materials.

To further explore the potential applications of 4-{(benzyloxy)carbonyl(cyclopropylmethyl)amino}benzoic acid, ongoing research is focusing on optimizing its properties through structural modifications. For example, substituting different functional groups on the benzene ring or altering the cyclopropylmethyl moiety can lead to compounds with enhanced biological activity or improved physical properties. These efforts are expected to yield new derivatives with even greater utility in various fields.

In conclusion, 4-{(benzyloxy)carbonyl(cyclopropylmethyl)amino}benzoic acid (CAS No. 2639440-22-3) is a multifaceted compound with significant potential in pharmaceuticals, materials science, and chemical synthesis. Its unique structural features and versatile properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new applications and optimize its performance, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

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